114-Fold Selectivity for PKGII over PKGIα—A Unique Isoform Discrimination Profile Not Matched by Other Rp-Analogs
Rp-8-pCPT-cGMPS inhibits recombinant cGK II with an IC50 of 0.16 μM, while its IC50 for recombinant cGK Iα is 18.3 μM, yielding a 114-fold selectivity window for the type II isoform [1]. This degree of isoform discrimination is not observed with the parent compound Rp-cGMPS or the bromo-substituted analog Rp-8-Br-cGMPS. By comparison, the widely used alternative inhibitor KT5823 shows a PKG Ki of 0.23 μM with no reported discrimination between PKG isoforms . For studies where dissecting PKGI-versus-PKGII-dependent signaling is essential, Rp-8-pCPT-cGMPS provides a pharmacological tool that preferentially silences PKGII at sub-micromolar concentrations while sparing PKGIα.
| Evidence Dimension | IC50 for recombinant cGK II vs cGK Iα |
|---|---|
| Target Compound Data | cGK II IC50 = 0.16 μM; cGK Iα IC50 = 18.3 μM; Selectivity ratio = 114-fold |
| Comparator Or Baseline | KT5823: PKG Ki = 0.23 μM (no isoform discrimination reported); Rp-8-Br-cGMPS: No isoform-specific IC50 data available |
| Quantified Difference | 114-fold intra-molecule selectivity (PKGII vs PKGIα) specific to Rp-8-pCPT-cGMPS; KT5823 shows uniform PKG inhibition without isoform discrimination |
| Conditions | In vitro kinase activity assays using purified recombinant cGK II and cGK Iα isoforms (Gamm et al., 1995) |
Why This Matters
Investigators studying PKGII-specific functions (e.g., chloride transport, intestinal secretion, bone growth) can achieve selective target engagement at low nanomolar concentrations without confounding PKGIα inhibition, a capability not offered by pan-PKG inhibitors such as KT5823.
- [1] Gamm DM, Francis SH, Angelotti TP, Corbin JD, Uhler MD. The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms. Journal of Biological Chemistry. 1995;270(45):27380-27388. View Source
